molecular formula C18H31ClO3 B14537134 Ethyl 2-butyl-7-(chlorocarbonyl)undec-4-enoate CAS No. 62456-88-6

Ethyl 2-butyl-7-(chlorocarbonyl)undec-4-enoate

Cat. No.: B14537134
CAS No.: 62456-88-6
M. Wt: 330.9 g/mol
InChI Key: RTLJYWSICJQRRS-UHFFFAOYSA-N
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Description

Ethyl 2-butyl-7-(chlorocarbonyl)undec-4-enoate is a chemical compound that belongs to the class of enoate esters. These esters are characterized by the presence of an α,β-unsaturated carboxylic ester group, where the ester carbonyl function is conjugated to a carbon-carbon double bond at the α,β position . This compound is notable for its unique structure, which includes a chlorocarbonyl group and a long alkyl chain, making it a subject of interest in various chemical research and industrial applications.

Properties

CAS No.

62456-88-6

Molecular Formula

C18H31ClO3

Molecular Weight

330.9 g/mol

IUPAC Name

ethyl 2-butyl-7-carbonochloridoylundec-4-enoate

InChI

InChI=1S/C18H31ClO3/c1-4-7-11-15(17(19)20)13-9-10-14-16(12-8-5-2)18(21)22-6-3/h9-10,15-16H,4-8,11-14H2,1-3H3

InChI Key

RTLJYWSICJQRRS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC=CCC(CCCC)C(=O)Cl)C(=O)OCC

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 2-butyl-7-(chlorocarbonyl)undec-4-enoate can be achieved through several synthetic routes. One common method involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction conditions typically require refluxing the mixture to drive the reaction to completion. Industrial production methods may involve more efficient catalytic processes and continuous flow systems to enhance yield and purity .

Chemical Reactions Analysis

Ethyl 2-butyl-7-(chlorocarbonyl)undec-4-enoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-butyl-7-(chlorocarbonyl)undec-4-enoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-butyl-7-(chlorocarbonyl)undec-4-enoate involves its interaction with various molecular targets and pathways. The α,β-unsaturated ester group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is crucial for its potential biological activities, such as enzyme inhibition and modulation of cellular pathways .

Comparison with Similar Compounds

Ethyl 2-butyl-7-(chlorocarbonyl)undec-4-enoate can be compared with other similar compounds, such as:

This compound is unique due to its long alkyl chain and the presence of both an ester and a chlorocarbonyl group, which contribute to its diverse reactivity and applications.

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